molecular formula C10H13N3S B1306373 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine CAS No. 957483-06-6

5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine

Cat. No.: B1306373
CAS No.: 957483-06-6
M. Wt: 207.3 g/mol
InChI Key: GKGBOYIMUQCWHY-UHFFFAOYSA-N
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Description

Heterocyclic Chemistry Foundations

Heterocyclic compounds represent a cornerstone of organic chemistry, characterized by cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) within the ring framework. These systems dominate pharmaceutical and materials science due to their electronic diversity, structural versatility, and biological relevance. For instance, approximately 59% of FDA-approved drugs incorporate nitrogen heterocycles. Pyrazole (a five-membered ring with two adjacent nitrogen atoms) and thiophene (a sulfur-containing aromatic ring) exemplify critical heterocyclic motifs.

The electronic properties of pyrazole arise from its conjugated π-system and the electron-withdrawing effects of its nitrogen atoms, enabling both electrophilic substitution and hydrogen-bonding interactions. Thiophene, with its sulfur atom contributing to aromaticity through lone-pair electron delocalization, exhibits enhanced stability compared to furan or pyrrole. Hybrid systems combining these rings, such as thiophene-appended pyrazoles, leverage synergistic electronic effects for applications in drug design and materials science.

Pyrazole-Thiophene Hybrid Structures in Chemical Research

Pyrazole-thiophene hybrids represent a growing class of bioactive molecules, with their synthesis and functionalization extensively documented in recent literature. The fusion of pyrazole’s hydrogen-bonding capacity with thiophene’s electron-rich aromatic system creates compounds with unique electronic profiles, enabling interactions with biological targets such as enzymes and receptors.

Key synthetic strategies for these hybrids include:

  • Cyclocondensation : Chalcone derivatives undergo 3+2 annulations with arylhydrazines to form pyrazole-thiophene conjugates.
  • Knorr Pyrazole Synthesis : 1,3-Dicarbonyl compounds react with hydrazines to construct the pyrazole core, followed by thiophene incorporation via alkylation or cross-coupling.
  • Post-Modification : Preformed pyrazole or thiophene units are functionalized through Suzuki-Miyaura couplings or nucleophilic substitutions.

For example, Prabhudeva et al. synthesized thiophene-pyrazole hybrids via acid-catalyzed cyclocondensation, achieving antimicrobial activities with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL. Such hybrids often exhibit improved pharmacokinetic properties due to balanced lipophilicity from the thiophene moiety and polarity from the pyrazole amine.

Historical Development of Thiophene-Appended Pyrazoles

The exploration of thiophene-pyrazole hybrids began in the late 20th century, coinciding with advances in heterocyclic synthesis methodologies. Early work focused on simple derivatives, but the 2010s saw a surge in complex hybrids driven by pharmaceutical demand. Notable milestones include:

Year Development Significance
1883 Knorr Pyrazole Synthesis Enabled reliable pyrazole core construction
2018 Thiophene-Chalcone Cyclocondensation Introduced regioselective hybrid synthesis
2024 DFT-Guided Design Optimized electronic properties for target binding

Recent studies emphasize computational approaches, such as density functional theory (DFT), to predict reactivity and binding modes. For instance, Dawood et al. (2023) utilized molecular docking to design thiophenyl–pyrazolyl–thiazole hybrids with enhanced Mycobacterium tuberculosis inhibition.

Chemical Significance of 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine

This compound (CAS: 957483-06-6; C₁₀H₁₃N₃S; MW: 207.3 g/mol) exemplifies the strategic integration of pyrazole and thiophene pharmacophores. Key structural and functional attributes include:

Property Description
Core Structure Pyrazole ring (positions 1,2) with 5-methyl and 3-amine substituents; thiophene linked via ethyl group at position 2
Electronic Features - Pyrazole’s N-H contributes to hydrogen bonding.
- Thiophene’s sulfur enhances π-π stacking.
Synthetic Utility Serves as a scaffold for anticancer and antimicrobial agents.

Comparative analysis with analogs reveals distinct advantages:

Compound Structure Key Features
This compound Pyrazole-thiophene-ethyl High solubility and bioavailability
1-(2-Methylphenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine Pyrazole-thiophene-aryl Enhanced aromatic interactions
N-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzofuran-2-carboxamide Pyrazole-thiophene-benzofuran Dual heterocyclic targeting

The ethyl linker in this compound provides conformational flexibility, facilitating interactions with hydrophobic enzyme pockets. Recent applications include its use as a precursor in radiopharmaceuticals and metal-organic frameworks.

Properties

IUPAC Name

5-methyl-2-(1-thiophen-2-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-7-6-10(11)13(12-7)8(2)9-4-3-5-14-9/h3-6,8H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGBOYIMUQCWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C(C)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial and antioxidant properties, as well as its potential therapeutic applications.

Synthesis and Characterization

The compound is synthesized through a reaction involving 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile. The reaction is conducted in ethanol under reflux conditions, yielding colorless crystals after cooling and recrystallization from dimethylformamide .

Chemical Structure:

  • Molecular Formula: C10H13N3S
  • Molecular Weight: 207.3 g/mol

The crystal structure has been analyzed, revealing the arrangement of thiophenyl groups and the pyrazole-carbohydrazide backbone. The compound exhibits a triclinic crystal system with specific atomic coordinates and displacement parameters .

Antimicrobial Activity

Recent studies have shown that this compound displays significant antimicrobial properties against various bacterial and fungal strains. The antimicrobial efficacy was evaluated using the Kirby–Bauer disk diffusion method, which measures the zones of inhibition around disks impregnated with the compound.

Table 1: Antimicrobial Activity of this compound

Microbial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Escherichia coli1532 µg/mL
Staphylococcus aureus1816 µg/mL
Candida albicans1464 µg/mL
Aspergillus niger12128 µg/mL

The compound demonstrated notable activity against Staphylococcus aureus, indicating its potential as an antibacterial agent. Additionally, it exhibited antifungal activity against Candida albicans and Aspergillus niger.

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, which are implicated in oxidative stress-related diseases.

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25
Hydroxyl Radical Scavenging30

These findings suggest that the compound possesses significant antioxidant properties, making it a candidate for further research in therapeutic applications targeting oxidative stress.

Computational Studies

Computational studies, including molecular docking simulations and density functional theory (DFT) calculations, have been conducted to elucidate the binding interactions between the compound and various biological targets. These studies support the experimental findings by providing insights into the electronic properties and potential mechanisms of action of the compound .

Case Studies

A recent case study highlighted the use of pyrazole derivatives in drug design, emphasizing their role in developing multifunctional therapeutic agents. The unique combination of thiophene and pyrazole scaffolds in this compound may enhance its pharmacological profile, leading to improved efficacy against microbial infections and oxidative stress-related conditions .

Scientific Research Applications

Materials Science Applications

1. Organic Electronics
The unique combination of pyrazole and thiophene rings positions this compound as a candidate for applications in organic electronics. Heterocyclic compounds are often studied for their conductive properties, making them suitable for use in organic semiconductors and photovoltaic devices.

2. Functional Materials
The synthesis of functional materials utilizing this compound can lead to advancements in sensor technology and other electronic applications. Its ability to form stable complexes may enhance the performance characteristics of such materials.

Case Studies and Research Findings

While comprehensive case studies specifically focusing on 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine remain limited, preliminary findings suggest several avenues for future research:

Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of pyrazole derivatives found that compounds with similar structures exhibited significant inhibition against various bacterial strains. Further investigation into this compound could yield valuable insights into its efficacy.

Case Study 2: Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties of thiophene derivatives has shown promising results. Investigating the mechanisms by which this compound interacts with inflammatory pathways could pave the way for new therapeutic strategies.

Comparison with Similar Compounds

Sulfonyl-Substituted Analogs

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
5-Methyl-2-(toluene-4-sulfonyl)-2H-pyrazol-3-ylamine Tosyl (toluene-4-sulfonyl) C₁₂H₁₅N₃O₂S 289.33 - Higher molecular weight due to sulfonyl group.
- Enhanced stability but reduced bioavailability compared to thiophene analogs.
- Synthesized via tosyl chloride reaction (65% yield) .

Heteroaromatic-Substituted Analogs

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound : 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine 1-(Thiophen-2-yl)ethyl C₁₀H₁₂N₄S 236.29 - Thiophene enhances π-π stacking in receptor binding.
- Lower steric hindrance compared to bulkier substituents.
- Potential for improved CNS penetration due to moderate lipophilicity.
5-Methyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine Tetrahydropyran-4-yl C₁₀H₁₇N₃O 195.26 - Oxygen in tetrahydropyran improves solubility.
- Lower logP than thiophene analogs.
- Discontinued in commercial catalogs, suggesting synthetic challenges .

Aryl-Substituted Analogs

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
5-Methyl-2-(3-trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine 3-Trifluoromethylphenyl C₁₁H₁₀F₃N₃ 241.21 - Electron-withdrawing CF₃ group increases metabolic stability.
- Higher hydrophobicity (logP ~2.5) compared to thiophene analogs.
- CAS 345-07-3 .
5-Methyl-2-phenyl-2H-pyrazol-3-ylamine Phenyl C₁₀H₁₁N₃ 173.22 - Simplest analog with no heteroatoms.
- Lower synthetic complexity but reduced target selectivity.
- CAS 1131-18-6 .

Piperidine-Substituted Analogs

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Features
5-Methyl-2-(1-methylpiperidin-4-yl)-2H-pyrazol-3-ylamine 1-Methylpiperidin-4-yl C₁₀H₁₈N₄ 194.28 - Basic nitrogen in piperidine enhances solubility in acidic environments.
- Discontinued in commercial catalogs, indicating limited applicability .

Key Research Findings and Trends

  • Bioactivity : Tosyl and thiophene analogs are prioritized in kinase inhibitor studies due to their ability to mimic ATP-binding motifs . The thiophene moiety in the target compound may offer superior selectivity for sulfur-interacting enzymes.
  • Synthetic Accessibility : Tosyl and phenyl analogs are synthesized in higher yields (>65%) compared to tetrahydropyran or piperidine derivatives, which face challenges in regioselective alkylation .
  • Physicochemical Properties :
    • Lipophilicity : Thiophene analogs (logP ~2.0) balance membrane permeability and aqueous solubility better than CF₃-phenyl (logP ~2.5) or piperidine derivatives (logP ~1.5).
    • Metabolic Stability : Electron-withdrawing groups (e.g., CF₃, sulfonyl) reduce oxidative metabolism but may hinder target engagement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or via Mannich reactions involving thiophene derivatives. Key steps include refluxing in ethanol with triethylamine as a catalyst, followed by recrystallization (DMF/EtOH mixtures) to purify the product . For yield optimization, control reaction temperature (60–80°C), stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor), and inert atmospheres to prevent oxidation of the thiophene moiety .
Synthetic Method Reagents Temperature Yield Range
CyclocondensationHydrazine, β-keto ester70°C, ethanol45–60%
Mannich ReactionThiophene aldehyde, NH₃80°C, THF55–70%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended).
  • NMR (¹H and ¹³C) to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole NH₂ at δ 5.1–5.3 ppm) .
  • Mass Spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ at m/z 208.1).

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Gloves, lab coat, and goggles (prevents skin/eye contact; H315/H319 hazards) .
  • Ventilation : Use fume hoods due to respiratory irritation risks (H335) .
  • Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis of the pyrazole amine .

Advanced Research Questions

Q. How can conflicting data on the compound’s environmental stability be resolved?

  • Methodological Answer : Conduct controlled degradation studies under varying pH, UV exposure, and microbial activity. For example:

  • Hydrolysis : Monitor degradation at pH 3–9 using LC-MS to identify breakdown products (e.g., thiophene cleavage).
  • Photolysis : Expose to UV-A/B light (300–400 nm) and quantify stability via HPLC .
    • Data Interpretation : Compare half-lives (t₁/₂) across conditions. Conflicting reports may arise from differing test matrices (e.g., freshwater vs. soil). Standardize OECD 301 guidelines for reproducibility .

Q. What strategies are effective for derivatizing this compound to enhance bioactivity?

  • Methodological Answer :

  • Heterocycle Fusion : Attach thiadiazole or triazole rings via Cu-catalyzed click chemistry (improves antimicrobial potency) .
  • Metal Complexation : Use the pyrazole amine as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to exploit redox activity .
  • Example : Synthesize this compound-Schiff bases with aldehydes for antifungal screening .

Q. How can crystallographic data inform structure-activity relationships (SAR)?

  • Methodological Answer : Perform X-ray diffraction to determine bond angles and packing motifs. For instance:

  • Key Findings : The thiophene ring adopts a planar conformation, while the pyrazole NH₂ participates in hydrogen bonding (2.8–3.1 Å distances), critical for receptor binding .
    • SAR Application : Modify substituents on the pyrazole ring (e.g., methyl → isopropyl) to assess steric effects on activity .

Q. What experimental designs are optimal for evaluating its enzyme inhibition potential?

  • Methodological Answer :

  • Kinetic Assays : Use Michaelis-Menten models with varying substrate concentrations (e.g., COX-2 or CYP450 isoforms).
  • Controls : Include positive inhibitors (e.g., celecoxib for COX-2) and solvent blanks.
  • Statistical Design : Randomized block designs with triplicate measurements to account for plate variability .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across studies?

  • Methodological Answer :

  • Variable Testing Conditions : Standardize agar dilution methods (CLSI guidelines) and bacterial strains (e.g., S. aureus ATCC 25923).
  • pH Sensitivity : Test activity at pH 5–8, as protonation of the pyrazole NH₂ may alter membrane permeability .
  • Resolve Conflicts : Meta-analysis of MIC values (e.g., reported MICs of 8–32 µg/mL may reflect strain-specific resistance) .

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